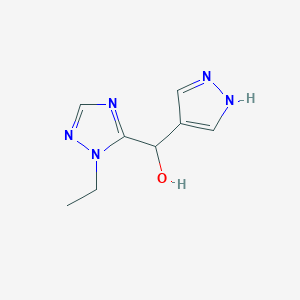
(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both triazole and pyrazole rings. These structures are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted triazole and pyrazole derivatives
科学的研究の応用
Chemistry
In chemistry, (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties.
作用機序
The mechanism of action of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This makes the compound a potential candidate for the development of enzyme inhibitors and other therapeutic agents.
類似化合物との比較
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
What sets (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is its combination of triazole and pyrazole rings. This unique structure allows for a broader range of biological activities and interactions, making it a versatile compound for various applications.
特性
分子式 |
C8H11N5O |
|---|---|
分子量 |
193.21 g/mol |
IUPAC名 |
(2-ethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H11N5O/c1-2-13-8(9-5-12-13)7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11) |
InChIキー |
FPMQEPNLUVRFDR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
![tert-Butyl (S)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15277205.png)
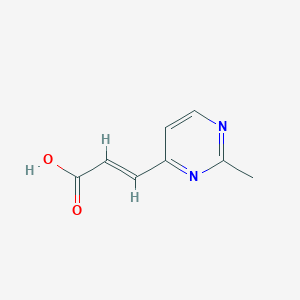
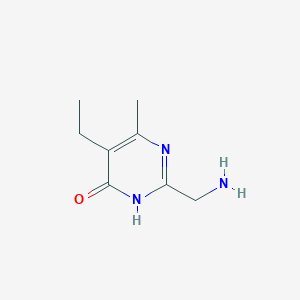
![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)
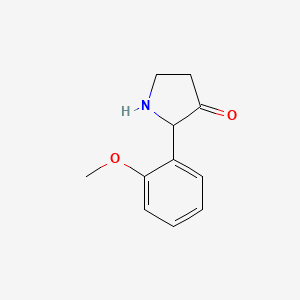
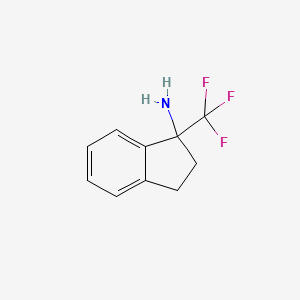

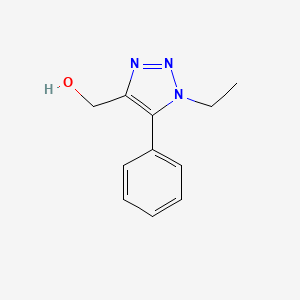
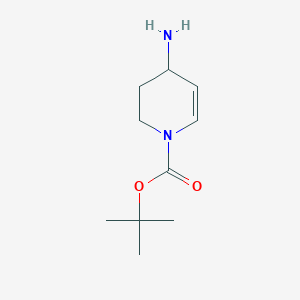
![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
